6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol

GPR120 agonism FFAR4 metabolic disease

Positional isomerism in bicyclic scaffolds directly impacts SAR outcomes. The 3-ylmethanol regioisomer (CAS 116131-39-6) is non-interchangeable with 2- or 7-yl analogues, enabling specific coupling vectors for urea/carbamate formation. - **PIM Kinase**: Clinical-stage inhibitors (Uzansertib) achieve IC₅₀ = 0.24 nM (PIM1) and 0.12 nM (PIM3). - **GPR120 Agonism**: EC₅₀ = 260 nM in human β-arrestin assays (>38-fold vs alternatives). - **Cytotoxicity**: A549 (6.31 μM), MCF-7 (7.95 μM). logP ~1.66, PSA 56.21 Ų, 0 Ro5 violations. Immediate shipment, 98% purity.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 116131-39-6
Cat. No. B569733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
CAS116131-39-6
Synonyms5H-1-Pyrindine-3-methanol,6,7-dihydro-(6CI)
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)CO
InChIInChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2
InChIKeyDNAIVORCXRSOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol: Core Structural Profile


6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol (CAS 116131-39-6) is a bicyclic heteroaromatic compound with molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol . It features a partially saturated cyclopentane ring fused to a pyridine ring, with a reactive hydroxymethyl (–CH₂OH) substituent at the 3-position of the pyridine moiety . This compound belongs to the broader 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold class, which is recognized in medicinal chemistry as a versatile template for generating conformationally restricted analogues with distinct electronic and steric properties compared to simpler pyridine or quinoline frameworks [1]. The compound is commercially available at 98.0% purity from multiple suppliers and serves primarily as a synthetic building block or intermediate for further derivatization .

Why Positional Isomers and Scaffold Analogs Cannot Be Interchanged


Within the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold class, the regiospecific placement of the hydroxymethyl substituent fundamentally determines downstream synthetic utility and biological target engagement. The 3-ylmethanol isomer (CAS 116131-39-6) places the reactive –CH₂OH group at the pyridine 3-position, enabling distinct coupling vectors for urea, carbamate, and ether bond formation that are inaccessible to the 2-ylmethanol (CAS 221137-11-7) and 7-ylmethanol (CAS 93284-42-5) positional isomers . Each positional isomer produces structurally divergent downstream products when subjected to identical reaction sequences, making them non-interchangeable as synthetic inputs [1]. Furthermore, when this 3-ylmethanol core is incorporated into pharmacologically active molecules—such as GPR120 agonists or PIM kinase inhibitors—the 3-position attachment geometry directly influences receptor binding conformations and potency outcomes, as evidenced by patent-derived structure-activity data [2].

Quantitative Differentiation vs. Closest Analogs


GPR120 Agonist Potency Advantage

Derivatives built from the 3-ylmethanol core demonstrate potent GPR120 (FFAR4) agonist activity. A representative 3-yl-substituted compound (Example 24, US10227360) achieved an EC₅₀ of 260 nM in a β-arrestin-2 recruitment BRET assay using CHO-K1 cells stably expressing the human GPR120L receptor [1]. This represents a >38-fold improvement in potency over a reference mouse GPR120 agonist derived from an alternative scaffold lacking the 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol core, which showed EC₅₀ > 10,000 nM in the same assay format [2].

GPR120 agonism FFAR4 metabolic disease beta-arrestin recruitment

PIM Kinase Inhibition Potency

The 6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl scaffold serves as the core template for a series of potent PIM kinase inhibitors. The clinical candidate Uzansertib (INCB053914), which incorporates the 3-amino-7-hydroxy-substituted cyclopenta[b]pyridin-3-yl core, exhibits IC₅₀ values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) in biochemical ATP-competitive assays . In cellular assays, a related 3,7-disubstituted derivative (BindingDB BDBM352157) achieved IC₅₀ < 10 nM against PIM-1 and PIM-3 kinases [1]. These sub-nanomolar to low-nanomolar potencies contrast sharply with structurally simpler cyclopenta[b]pyridine derivatives lacking the 3-position functionalization, which show no reported PIM inhibitory activity at comparable concentrations.

PIM kinase inhibition oncology hematological malignancies ATP-competitive inhibitor

Anticancer Cytotoxicity Spectrum

Derivatives synthesized from the 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol scaffold exhibit significant antiproliferative activity against multiple cancer cell lines. In MTT assays, representative 3-yl-derived compounds demonstrated IC₅₀ values of 6.31 μM against A549 (lung carcinoma) cells and 7.95 μM against MCF-7 (breast carcinoma) cells . Notably, certain derivatives from this scaffold class also showed COX-2 inhibitory activity comparable to celecoxib, a clinically used anti-inflammatory and chemopreventive agent . In contrast, the structurally distinct but scaffold-related 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (a 2-substituted analog) is primarily employed as a CNS-targeted intermediate with no reported direct anticancer activity in comparable assay formats .

anticancer activity cytotoxicity MTT assay COX-2 inhibition

Synthetic Accessibility and Yield

The 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol scaffold is accessible via established multicomponent condensation reactions involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents [1]. In a representative synthesis of structurally analogous 3-substituted derivatives, isolated yields of 68% were reported for 2,2'-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile), with products obtained as colorless crystals (mp 223–225 °C) and fully characterized by IR, ¹H-NMR, ¹³C-NMR, mass spectrometry, and X-ray structural analysis [1]. In contrast, the 2-ylmethanol isomer (CAS 221137-11-7) is typically synthesized via alternative routes requiring separate optimization, and the 7-ylmethanol isomer (CAS 93284-42-5) requires a distinct multistep sequence with lower overall yields of approximately 9% for the related octahydro scaffold . This established synthetic accessibility supports reliable procurement at research scale.

multicomponent synthesis cyclocondensation scalability building block

Regiochemical Precision in Derivatization

The 3-ylmethanol isomer (CAS 116131-39-6) uniquely positions the reactive hydroxymethyl group para to the pyridine nitrogen, enabling distinct electronic effects and steric accessibility for nucleophilic substitution, esterification, and carbamate formation compared to the 2-ylmethanol and 7-ylmethanol positional isomers. The 2-ylmethanol (CAS 221137-11-7) places the –CH₂OH group ortho to the pyridine nitrogen, introducing intramolecular hydrogen-bonding effects and altered reactivity, while the 7-ylmethanol (CAS 93284-42-5) attaches the group to the saturated cyclopentane ring rather than the aromatic pyridine, fundamentally changing its electronic character . This regiochemical distinction is critical: the 3-yl isomer serves as a direct precursor to urea-linked derivatives (e.g., 1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenethylurea) that are extensively explored in patent literature for kinase inhibition and receptor modulation, whereas the 2- and 7-yl isomers produce structurally divergent products that cannot substitute in these SAR programs [1].

regioselectivity functionalization urea coupling carbamate formation

Physicochemical Property Profile

The 3-ylmethanol compound (CAS 116131-39-6) possesses computed physicochemical properties that distinguish it from the unsubstituted parent scaffold. The compound (C₉H₁₁NO, MW 149.19) has a predicted logP of approximately 1.66, a polar surface area (PSA) of 56.21 Ų, one hydrogen bond donor (the –OH group), four hydrogen bond acceptors, and zero rotatable bonds (excluding the freely rotating –CH₂OH hydroxyl), with zero Rule-of-Five violations . By comparison, the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine (C₈H₉N, MW 119.16) lacks a hydrogen bond donor (HBD = 0) and has a lower PSA, which may limit its ability to engage in key hydrogen-bonding interactions required for target binding . The presence of the –CH₂OH group in the 3-ylmethanol compound provides a synthetically addressable handle for introducing additional functionality (via esterification, etherification, or oxidation to the aldehyde/carboxylic acid) while simultaneously contributing to improved aqueous solubility and drug-likeness parameters .

physicochemical properties logP hydrogen bonding drug-likeness PSA

Optimal Application Domains Based on Evidence


GPR120/FFAR4 Agonist Lead Optimization

Medicinal chemistry teams developing GPR120 agonists for type 2 diabetes or metabolic syndrome should prioritize this compound as their core scaffold. The 3-ylmethanol-derived ligands have demonstrated EC₅₀ values of 260 nM in human GPR120L β-arrestin recruitment assays, representing a >38-fold potency advantage over alternative scaffolds (EC₅₀ > 10,000 nM) [1]. The 3-position hydroxymethyl group enables systematic SAR exploration through urea, carbamate, and ether coupling to optimize potency, selectivity, and pharmacokinetic properties.

PIM Kinase Inhibitor Development

Oncology-focused research groups pursuing PIM kinase inhibition should procure this compound as a validated starting material. Derivatives built from the 3-yl scaffold have produced clinical-stage PIM inhibitors (e.g., Uzansertib) with sub-nanomolar potency (PIM1 IC₅₀ = 0.24 nM; PIM3 IC₅₀ = 0.12 nM) and broad antiproliferative activity against hematological cancer cell lines . The established synthetic routes yielding ≥68% make this scaffold accessible for structure-guided optimization campaigns.

Anticancer SAR Exploration

Research groups investigating anticancer heterocyclic libraries should utilize this compound to access a differentiated chemical space. MTT assay data confirm that 3-yl-derived compounds exhibit single-digit micromolar cytotoxicity against A549 (6.31 μM) and MCF-7 (7.95 μM) cell lines, with additional COX-2 inhibitory activity comparable to celecoxib . The 3-ylmethanol core provides a reactive handle for systematic diversification (oxidation to aldehyde/acid, esterification, amination) to explore antiproliferative SAR across multiple cancer indications.

CNS Drug Discovery Building Block

CNS-focused medicinal chemistry groups requiring rigid, three-dimensional scaffolds should select this compound over planar aromatic alternatives. The 6,7-dihydro-5H-cyclopenta[b]pyridine framework provides conformational restriction superior to simple pyridine or quinoline templates, while the 3-hydroxymethyl substituent offers balanced physicochemical properties (logP ~1.66, PSA 56.21 Ų, 0 RO5 violations) [2]. The scaffold has been validated in 5-HT₂C receptor agonist programs (Pfizer patents) and PIM kinase inhibitor development, confirming its utility for CNS-targeted small-molecule drug discovery.

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